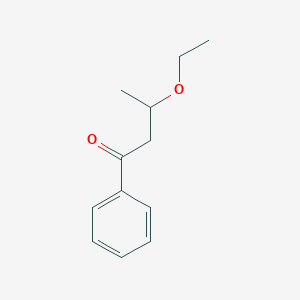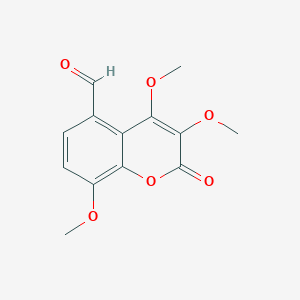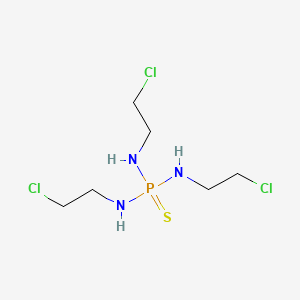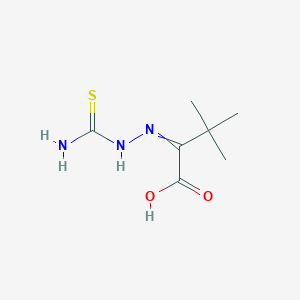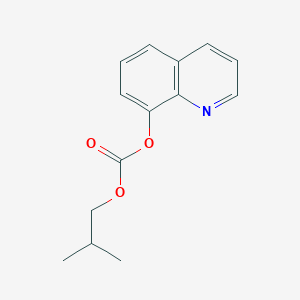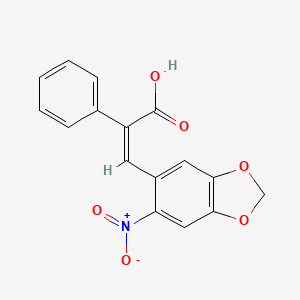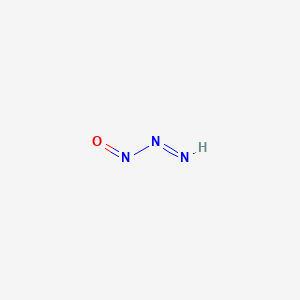![molecular formula C4H8N2S B14368174 N-[(E)-(Dimethylamino)methylidene]methanethioamide CAS No. 91516-25-5](/img/structure/B14368174.png)
N-[(E)-(Dimethylamino)methylidene]methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(Dimethylamino)methylidene]methanethioamide is an organic compound with a unique structure that includes a dimethylamino group and a methanethioamide group
Méthodes De Préparation
The synthesis of N-[(E)-(Dimethylamino)methylidene]methanethioamide can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with methanethioamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-[(E)-(Dimethylamino)methylidene]methanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Applications De Recherche Scientifique
N-[(E)-(Dimethylamino)methylidene]methanethioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it may be explored for its potential as an antimicrobial or anticancer agent. In industry, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(E)-(Dimethylamino)methylidene]methanethioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[(E)-(Dimethylamino)methylidene]methanethioamide can be compared with other similar compounds, such as N,N-dimethylethylamine and N,N-dimethylethylenediamine These compounds share some structural similarities but differ in their chemical properties and applications
Propriétés
Numéro CAS |
91516-25-5 |
|---|---|
Formule moléculaire |
C4H8N2S |
Poids moléculaire |
116.19 g/mol |
Nom IUPAC |
N-(dimethylaminomethylidene)methanethioamide |
InChI |
InChI=1S/C4H8N2S/c1-6(2)3-5-4-7/h3-4H,1-2H3 |
Clé InChI |
BQFZIPVXTFUANZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


